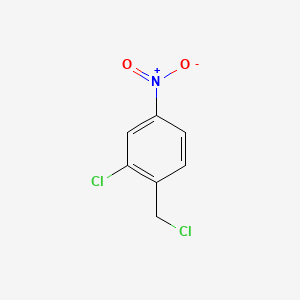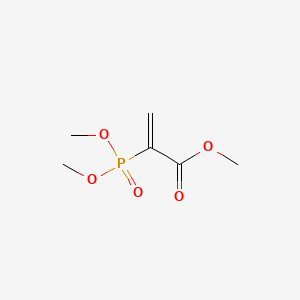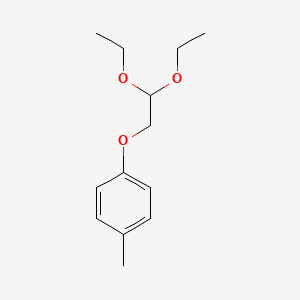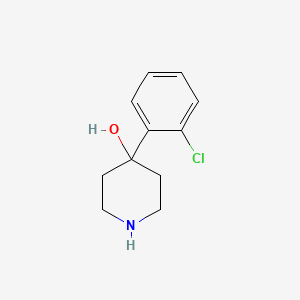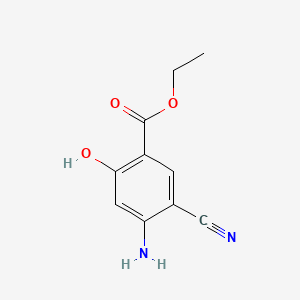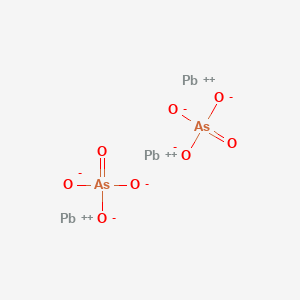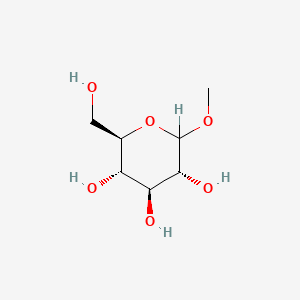
2-tert-butyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-tert-butyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular weight of 204.66 . It is also known as 2-(tert-butyl)-1H-imidazole-4-carboxylic acid hydrochloride . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “2-tert-butyl-1H-imidazole-4-carboxylic acid” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-tert-butyl-1H-imidazole-4-carboxylic acid” include a melting point of 119-121 degrees Celsius . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show significant antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat various bacterial infections.
Anti-inflammatory Activities
Imidazole compounds can also exhibit anti-inflammatory properties . They could be used in the treatment of diseases characterized by inflammation.
Antitumor Activities
Some imidazole derivatives have shown potential antitumor activities . They could be used in cancer therapy, particularly in targeted drug delivery systems for tumor cells.
Antidiabetic Activities
Imidazole compounds can be used in the development of antidiabetic drugs . They could play a role in the management of diabetes by regulating blood glucose levels.
Anti-allergic and Antipyretic Activities
Imidazole derivatives can exhibit anti-allergic and antipyretic (fever-reducing) activities . They could be used in the treatment of allergies and fever.
Antiviral and Antioxidant Activities
Imidazole compounds can show antiviral and antioxidant activities . They could be used in the treatment of viral infections and in the management of oxidative stress in the body.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives can have anti-amoebic and antihelmintic (anti-parasitic) activities . They could be used in the treatment of amoebic and helminthic (parasitic worm) infections.
Ulcerogenic Activities
Imidazole compounds can also exhibit ulcerogenic activities . They could be used in the treatment of ulcers.
Safety and Hazards
The safety information for “2-tert-butyl-1H-imidazole-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The future directions for “2-tert-butyl-1H-imidazole-4-carboxylic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and there is a need for the development of a new drug that overcomes the problems of antimicrobial resistance .
Mécanisme D'action
Target of Action
The primary targets of 2-tert-butyl-1H-imidazole-4-carboxylic acid are currently unknown. Imidazoles, the core structure of this compound, are key components in a variety of functional molecules used in diverse applications . They are known to interact with multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
Imidazoles are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazoles are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Propriétés
IUPAC Name |
2-tert-butyl-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7-9-4-5(10-7)6(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUODHXYBEMXMRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388407 |
Source


|
| Record name | 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
794495-32-2 |
Source


|
| Record name | 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


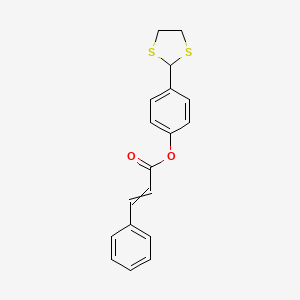
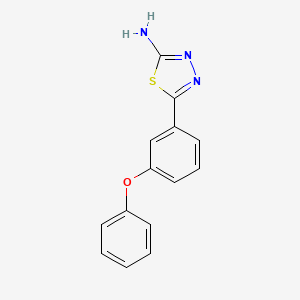

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

